1,3-Thiazole-2-carboxamide

概要

説明

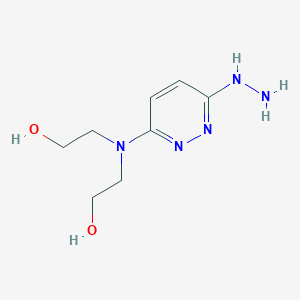

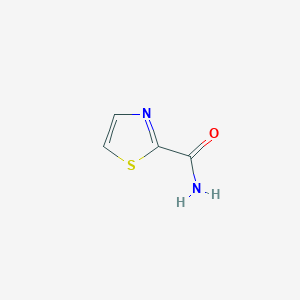

1,3-Thiazole-2-carboxamide is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The specific functional group of 1,3-thiazole-2-carboxamide indicates the presence of an amide group attached to the thiazole ring.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino-1,3,4-thiadiazoles can be synthesized via condensation of thiosemicarbazide and aldehydes followed by I2-mediated oxidative C–S bond formation, as demonstrated in one study . Another approach involves the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are confirmed by various spectroscopic methods and exhibit significant biological activities . Additionally, thiazole-4-carboxamide adenine dinucleotide (TAD), a powerful inhibitor of IMP dehydrogenase, can be synthesized through reactions involving adenosine 5'-monophosphate (AMP) and 2-beta-D-ribofuranosylthiazole-4-carboxamide 5'-monophosphate (TRMP) .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase involves the confirmation of structure through reductive amination and dehydrative cyclization, with the physicochemical properties calculated to predict oral bioavailability . Stereochemical assignments for thiazole carboxamides can also be made based on NMR and CD spectra .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For instance, thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activity, indicating their potential in medical applications . The synthesis of 1,3,4-thiadiazole derivatives containing pyrazole and pyrrole nuclei demonstrates the versatility of thiazole compounds in forming new chemical entities with significant anti-inflammatory activity . Furthermore, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showcases the diversity of reactions that thiazole derivatives can undergo, including the Curtius reaction to form carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their potential applications. For example, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives against various bacterial and fungal strains is a direct result of their chemical structure and properties . The synthesis of 2,5-diamino-1,3-thiazole derivatives through the Hantzsch reaction scheme and their subsequent recyclization to form 2-thiohydantoins highlight the reactivity of these compounds . Additionally, the spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides provide insights into the electronic structure and potential reactivity of these thiazole-based compounds .

科学的研究の応用

1. Biological Evaluation of Thiazole Derivatives

- Application Summary: Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Methods of Application: The synthesis of thiazole derivatives is carried out through the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system in the presence of tetrabutylammonium fluoride under mild conditions .

- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions generates new molecules with potent antitumor, antioxidant, and antimicrobial activities .

2. COX Inhibitors

- Application Summary: A novel series of methoxyphenyl thiazole carboxamide derivatives were designed and synthesized to evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .

- Methods of Application: The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .

- Results: The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

3. Antioxidant Activity

- Application Summary: Thiazoles have been found to exhibit antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods of Application: The antioxidant activity of thiazole derivatives is usually evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .

- Results: Thiazole derivatives have shown significant antioxidant activity in these assays, suggesting their potential use as antioxidants in various applications .

4. Antimicrobial Activity

- Application Summary: Thiazoles have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

- Methods of Application: The antimicrobial activity of thiazole derivatives is usually evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .

- Results: Thiazole derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi in these assays .

5. Anticancer Activity

- Application Summary: Thiazoles have been found to exhibit anticancer activity. They appear in various synthetic drugs such as tiazofurin, which is used for cancer treatment .

- Methods of Application: The anticancer activity of thiazole derivatives is usually evaluated using various in vitro assays such as MTT assay, colony formation assay, etc .

- Results: Thiazole derivatives have shown significant anticancer activity in these assays, suggesting their potential use as anticancer agents .

6. Anti-Alzheimer Activity

- Application Summary: Thiazoles have been found to exhibit anti-Alzheimer activity, making them potential candidates for the development of new anti-Alzheimer agents .

- Methods of Application: The anti-Alzheimer activity of thiazole derivatives is usually evaluated using various in vitro assays such as AChE inhibition assay, etc .

- Results: Thiazole derivatives have shown significant anti-Alzheimer activity in these assays .

7. Antihypertensive Activity

- Application Summary: Thiazoles have been found to exhibit antihypertensive activity, making them potential candidates for the development of new antihypertensive agents .

- Methods of Application: The antihypertensive activity of thiazole derivatives is usually evaluated using various in vitro assays such as angiotensin-converting enzyme (ACE) inhibition assay .

- Results: Thiazole derivatives have shown significant antihypertensive activity in these assays .

8. Antidiabetic Activity

- Application Summary: Thiazoles have been found to exhibit antidiabetic activity, making them potential candidates for the development of new antidiabetic agents .

- Methods of Application: The antidiabetic activity of thiazole derivatives is usually evaluated using various in vitro assays such as glucose uptake assay, insulin secretion assay, etc .

- Results: Thiazole derivatives have shown significant antidiabetic activity in these assays .

9. Antiviral Activity

- Application Summary: Thiazoles have been found to exhibit antiviral activity, making them potential candidates for the development of new antiviral agents .

- Methods of Application: The antiviral activity of thiazole derivatives is usually evaluated using various in vitro assays such as plaque reduction assay, virus yield reduction assay, etc .

- Results: Thiazole derivatives have shown significant antiviral activity in these assays .

10. Antifungal Activity

- Application Summary: Thiazoles have been found to exhibit antifungal activity, making them potential candidates for the development of new antifungal agents .

- Methods of Application: The antifungal activity of thiazole derivatives is usually evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .

- Results: Thiazole derivatives have shown significant antifungal activity against various strains of fungi in these assays .

11. Anticonvulsant Activity

- Application Summary: Thiazoles have been found to exhibit anticonvulsant activity, making them potential candidates for the development of new anticonvulsant agents .

- Methods of Application: The anticonvulsant activity of thiazole derivatives is usually evaluated using various in vitro assays such as maximal electroshock seizure (MES) test, pentylenetetrazole (PTZ) induced seizure test, etc .

- Results: Thiazole derivatives have shown significant anticonvulsant activity in these assays .

12. Anti-Inflammatory Activity

- Application Summary: Thiazoles have been found to exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory agents .

- Methods of Application: The anti-inflammatory activity of thiazole derivatives is usually evaluated using various in vitro assays such as cyclooxygenase (COX) inhibition assay, nitric oxide (NO) production assay, etc .

- Results: Thiazole derivatives have shown significant anti-inflammatory activity in these assays .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEWLLNSJDTOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590762 | |

| Record name | 1,3-Thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-2-carboxamide | |

CAS RN |

16733-85-0 | |

| Record name | 1,3-Thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。